3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Overview
Description
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is an organic compound that features a phenylamine core substituted with a tetrahydro-2H-pyran-2-ylmethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine typically involves the protection of hydroxyl groups using tetrahydro-2H-pyran (THP) and subsequent substitution reactions. One common method involves the reaction of 3-methyl-4-hydroxyphenylamine with tetrahydro-2H-pyran-2-ylmethanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenylamine derivatives.
Scientific Research Applications
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-2-ylmethoxy group can enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
3-Methyl-4-hydroxyphenylamine: Lacks the tetrahydro-2H-pyran-2-ylmethoxy group, making it less stable and less bioavailable.
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine: Lacks the methyl group, which may affect its reactivity and biological activity.
Uniqueness: 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is unique due to the presence of both the methyl and tetrahydro-2H-pyran-2-ylmethoxy groups. These substituents confer enhanced stability, bioavailability, and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-4-(oxan-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBCGBIXTCKZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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